

Aspterric Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aspterric acid*

Cat. No.: *B1581466*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspterric acid is a sesquiterpenoid natural product first isolated from the fungus *Aspergillus terreus*.^[1] Initially recognized for its inhibitory effects on pollen development in *Arabidopsis thaliana*, it has more recently been identified as a potent herbicide.^[1] Its herbicidal activity stems from a novel mode of action, the specific inhibition of dihydroxy-acid dehydratase (DHAD), a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway in plants.^{[2][3]} This pathway is absent in animals, making **Aspterric acid** a promising candidate for the development of selective herbicides. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Aspterric acid**, along with relevant experimental methodologies and pathway diagrams.

Physical and Chemical Properties

Aspterric acid is a white solid with a molecular formula of $C_{15}H_{22}O_4$ and a molecular weight of 266.3 g/mol.^[4] It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).^{[5][6]}

Table 1: Physical and Chemical Properties of Aspterric Acid

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O ₄	[4]
Molecular Weight	266.3 g/mol	[4]
CAS Number	67309-95-9	[4]
Appearance	White solid	[5]
Solubility	Soluble in methanol, DMSO	[5][6]
Predicted Boiling Point	452.8 ± 45.0 °C	
Storage	-20°C for long-term storage	[6]

Spectroscopic Data

Detailed experimental spectroscopic data for **Aspterric acid** is not readily available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for Aspterric Acid

Spectroscopy	Expected Features
^1H NMR	Signals corresponding to aliphatic protons, protons adjacent to hydroxyl and carbonyl groups, and vinylic protons.
^{13}C NMR	Resonances for sp^3 and sp^2 hybridized carbons, including those of the carboxylic acid, hydroxyl-bearing carbons, and the carbon-carbon double bond.
IR	Characteristic absorption bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 266.3, along with fragmentation patterns characteristic of the sesquiterpenoid structure.

Biological Activity and Mechanism of Action

Aspterric acid's primary biological activity is the inhibition of plant growth through the disruption of the branched-chain amino acid (BCAA) biosynthesis pathway.^{[2][3]}

Inhibition of Dihydroxy-acid Dehydratase (DHAD)

Aspterric acid is a potent and specific inhibitor of dihydroxy-acid dehydratase (DHAD), the third enzyme in the BCAA synthesis pathway.^{[2][3]} This enzyme catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, essential steps in the production of valine, leucine, and isoleucine. By inhibiting DHAD, **Aspterric acid** effectively blocks the synthesis of these essential amino acids, leading to plant growth inhibition and, at sufficient concentrations, lethality.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and Inhibition by Aspterric Acid

The diagram illustrates the metabolic pathways for the synthesis of branched-chain amino acids (Valine, Leucine, and Isoleucine) from pyruvate and threonine. The pathways are as follows:

- Pyruvate Pathway:** Pyruvate is converted to α -Acetolactate by Acetolactate synthase. α -Acetolactate is then converted to 2,3-Dihydroxy-isovalerate by Ketol-acid reductoisomerase. 2,3-Dihydroxy-isovalerate is further converted to Dihydroxy-acid dehydratase (DHAD), which is highlighted with a blue arrow.
- Threonine Pathway:** Threonine is converted to α -Ketobutyrate by Threonine deaminase. α -Ketobutyrate is then converted to α -Aceto- α -hydroxybutyrate by Acetolactate synthase. α -Aceto- α -hydroxybutyrate is converted to 2,3-Dihydroxy-3-methylvalerate by Ketol-acid reductoisomerase. 2,3-Dihydroxy-3-methylvalerate is further converted to Dihydroxy-acid dehydratase (DHAD), which is highlighted with a blue arrow.
- Aspartic Acid Pathway:** Aspartic Acid (highlighted in red) is converted to Dihydroxy-acid dehydratase (DHAD), which is highlighted with a blue arrow.
- Final Products:** Dihydroxy-acid dehydratase (DHAD) is converted to α -Ketosovalerate. α -Ketosovalerate is then converted to Valine by Branched-chain aminotransferase. α -Ketosovalerate is also converted to Leucine by Multiple steps. α -Ketosovalerate is further converted to α -Keto- β -methylvalerate, which is then converted to Isoleucine by Branched-chain aminotransferase.

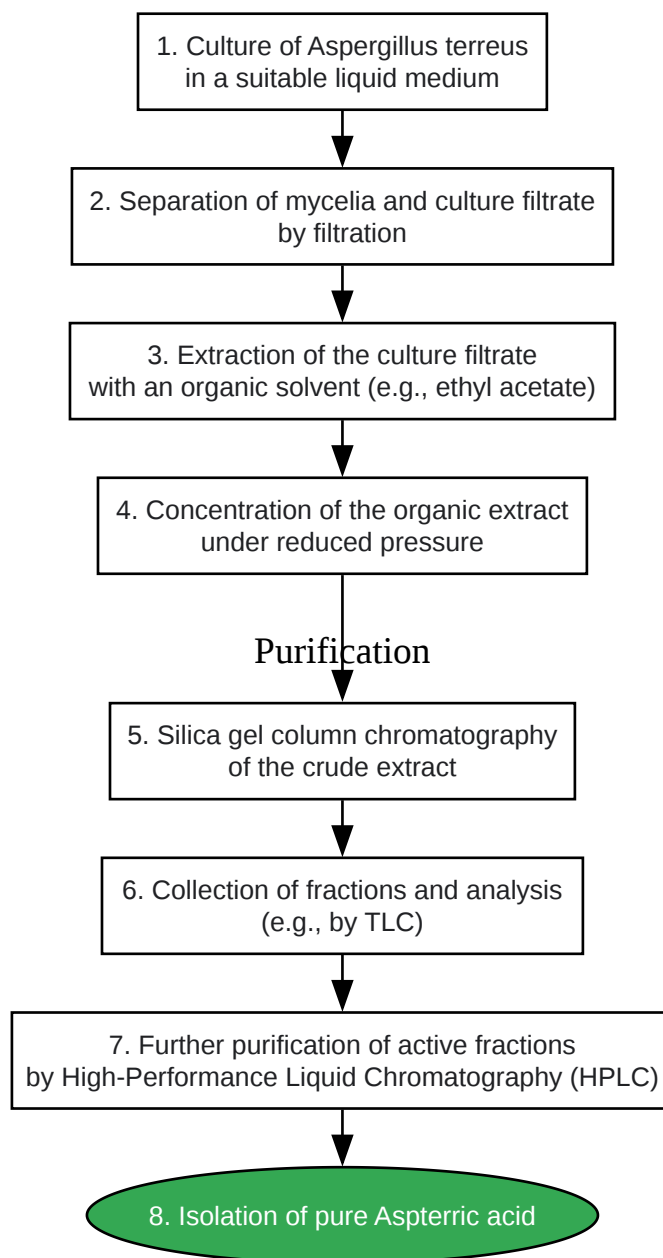
Caption: Inhibition of Dihydroxy-acid dehydratase by **Aspterric acid** in the BCAA pathway.

Experimental Protocols

General Protocol for the Isolation of Aspterric Acid from *Aspergillus terreus*

The following is a generalized procedure for the isolation and purification of **Aspterric acid** from a culture of *Aspergillus terreus*. Specific parameters may require optimization depending on the fungal strain and culture conditions.

Fungal Culture and Extraction



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Aspterric acid**.

Methodology for Dihydroxy-acid Dehydratase (DHAD) Inhibition Assay

The inhibitory activity of **Aspterric acid** on DHAD can be determined using a spectrophotometric assay. This protocol provides a general framework for such an experiment.

- **Enzyme Preparation:** Recombinant DHAD is expressed and purified from a suitable host system (e.g., *E. coli*).
- **Assay Buffer:** A suitable buffer (e.g., Tris-HCl) at an optimal pH for enzyme activity is prepared.
- **Substrate Solution:** A solution of the DHAD substrate (e.g., 2,3-dihydroxy-isovalerate) is prepared in the assay buffer.
- **Aspterric Acid Solutions:** A series of dilutions of **Aspterric acid** are prepared in the assay buffer containing a small percentage of DMSO to ensure solubility.
- **Assay Procedure:**
 - In a microplate, the assay buffer, DHAD enzyme, and varying concentrations of **Aspterric acid** (or DMSO for control) are pre-incubated.
 - The reaction is initiated by the addition of the substrate.
 - The conversion of the substrate to the product (a keto-acid) is monitored by measuring the increase in absorbance at a specific wavelength over time, often coupled to a secondary reaction for detection.
- **Data Analysis:** The initial reaction rates are calculated for each concentration of **Aspterric acid**. The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rates against the inhibitor concentration.

Conclusion

Aspterric acid represents a promising lead compound for the development of new herbicides with a novel mode of action. Its specific inhibition of DHAD in the essential BCAA biosynthesis pathway of plants provides a clear mechanism for its herbicidal activity. Further research into its spectroscopic characterization, optimization of its isolation from natural sources, and detailed investigation of its metabolic effects in various plant species will be crucial for its potential

application in agriculture. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study and development of **Aspterric acid** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Resistance-Gene Directed Discovery of a Natural Product Herbicide with a New Mode of Action - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. scbt.com [scbt.com]
- 5. adipogen.com [adipogen.com]
- 6. usbio.net [usbio.net]
- To cite this document: BenchChem. [Aspterric Acid: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581466#physical-and-chemical-properties-of-aspterric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com